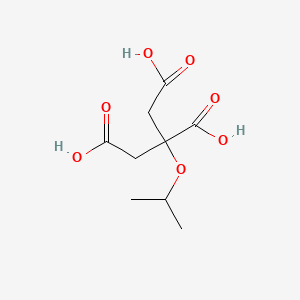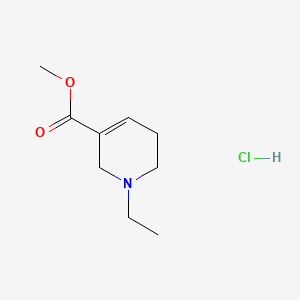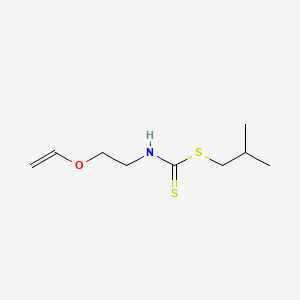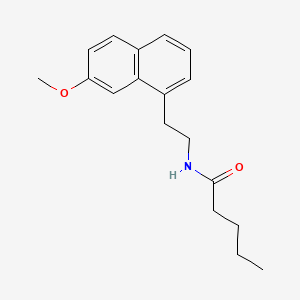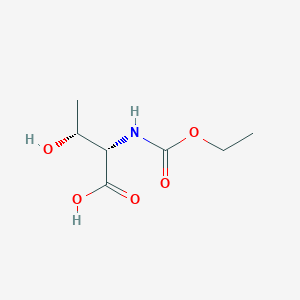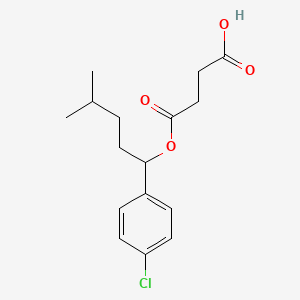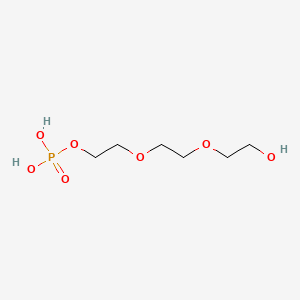
Triethylene glycol monophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethylene glycol monophosphate is an organic compound characterized by the presence of three ethylene glycol units and a phosphate group. It is a colorless, odorless, and viscous liquid with the molecular formula C6H14O4P. This compound is known for its hygroscopic properties and high boiling point, making it useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triethylene glycol monophosphate can be synthesized through the reaction of triethylene glycol with phosphoric acid or its derivatives. The reaction typically involves the esterification of triethylene glycol with phosphoric acid under controlled conditions. The process may require the use of catalysts such as sulfuric acid to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Triethylene glycol monophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and other oxidation products.
Reduction: Reduction reactions can convert the phosphate group to phosphite or other reduced forms.
Substitution: The hydroxyl groups in this compound can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various phosphates, phosphites, and substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Triethylene glycol monophosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound is employed in biochemical assays and as a stabilizer for enzymes and proteins.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: this compound is used in the production of polymers, resins, and as a plasticizer in various materials.
Wirkmechanismus
The mechanism of action of triethylene glycol monophosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and other interactions with these targets, affecting their structure and function. The phosphate group plays a crucial role in these interactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethylene glycol monophosphate
- Diethylene glycol monophosphate
- Tetraethylene glycol monophosphate
Comparison
Triethylene glycol monophosphate is unique due to its three ethylene glycol units, which provide it with distinct physical and chemical properties compared to its analogs. It has a higher boiling point and greater hygroscopicity than ethylene glycol monophosphate and diethylene glycol monophosphate. Additionally, its phosphate group enhances its reactivity and makes it suitable for a broader range of applications.
Eigenschaften
CAS-Nummer |
93904-52-0 |
|---|---|
Molekularformel |
C6H15O7P |
Molekulargewicht |
230.15 g/mol |
IUPAC-Name |
2-[2-(2-hydroxyethoxy)ethoxy]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C6H15O7P/c7-1-2-11-3-4-12-5-6-13-14(8,9)10/h7H,1-6H2,(H2,8,9,10) |
InChI-Schlüssel |
CJHGCXGTUHBMMH-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCOCCOP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


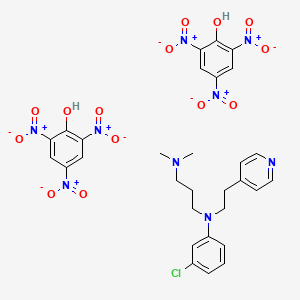

![5-[[4-(Dimethylamino)phenyl]methylene]-1,2,5,6-tetrahydro-1-(2-hydroxyethyl)-4-methyl-2,6-dioxonicotinonitrile](/img/structure/B15185578.png)
